molecular formula C8H5BrN2O B3220566 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1198413-10-3

8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B3220566
CAS RN: 1198413-10-3
M. Wt: 225.04 g/mol
InChI Key: CVYFPYSSTYXLMX-UHFFFAOYSA-N
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Description

8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in the field of scientific research. This compound is known for its unique structure and various biological properties.

Scientific Research Applications

Synthesis Techniques

8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives are synthesized through various chemical processes. For instance, halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized by thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates (Molnár et al., 2009). Additionally, nitrogen bridgehead compounds such as 9-phenylaminotetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized from 9-bromo compounds, showing imine–enamine tautomerism (Breining et al., 1985).

Chemical Reactivity and Transformations

The reactivity of the pyrido[1,2-a]pyrimidin-4-one ring system has been thoroughly investigated. Studies have described its ring opening, catalytic hydrogenation, reduction by sodium borohydride, N-alkylation, and bromination. These reactivities are compared with the charge distribution of the molecules calculated by quantum chemical methods (Náray‐Szabó et al., 1974).

Application in Organic Synthesis

The pyrido[1,2-a]pyrimidin-4-one structure is pivotal in organic chemistry, often serving as an intermediate in the synthesis of more complex compounds. For example, a silver-catalyzed synthesis of 2-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and alkynoates is an efficient method to create these compounds with a wide range of functional groups (Chen et al., 2017).

Potential Biological Activities

While specific research on the biological activities of 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is limited, the pyrimidinone structure, in general, is known for its diverse biological activities. For instance, pyrimidines are reported to have antimicrobial and antinociceptive effects, as seen in some derivatives synthesized from guanidinyl derivative of nalidixic acid with different chalcones (Waheed et al., 2008).

properties

IUPAC Name

8-bromopyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-2-4-11-7(5-6)10-3-1-8(11)12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYFPYSSTYXLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=CN2C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280228
Record name 8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

1198413-10-3
Record name 8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198413-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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